4-{4-nitrophenoxy}-2H-chromen-2-one
Description
Overview of the 2H-Chromen-2-one (Coumarin) Scaffold in Organic and Medicinal Chemistry Research
The 2H-chromen-2-one, or coumarin (B35378), scaffold is a privileged structure in drug discovery and materials science. mdpi.comresearchgate.net Naturally occurring in many plants, coumarins are known for their diverse pharmacological activities. researchgate.netresearchgate.net This has spurred extensive research into the synthesis and biological evaluation of a vast number of coumarin derivatives. mdpi.comresearchgate.netijpcbs.com The flat, aromatic, and lipophilic nature of the coumarin core, along with its lactone group, allows it to interact with various biological targets through different types of bonding. nih.gov Consequently, coumarin-based compounds have demonstrated a wide range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, antiviral, and anticancer activities. researchgate.netresearchgate.net The versatility of the coumarin scaffold also extends to its use in the development of fluorescent probes and other materials. nih.gov
Significance of 4-Substitution in Chromen-2-one Derivatives
The C-4 position of the coumarin ring is a key site for chemical modification, and substitutions at this position have been shown to be crucial for modulating the biological activity of the resulting derivatives. researchgate.netnih.gov Research has demonstrated that the introduction of various substituents at the 4-position can lead to compounds with enhanced or novel therapeutic properties. researchgate.net For instance, 4-substituted coumarins have been extensively investigated for their potential as anticancer agents, with studies showing activity against a range of cancer cell lines. researchgate.netnih.gov The nature of the substituent at the C-4 position can influence the compound's mechanism of action and its selectivity for different biological targets. nih.gov This makes the exploration of diverse 4-substituted coumarins a highly active area of research in medicinal chemistry. researchgate.netfrontiersin.org
Specific Focus on 4-Aryloxy-2H-chromen-2-one Architecture, including Nitrophenoxy Substitution
Within the broad class of 4-substituted coumarins, those bearing an aryloxy group at the 4-position represent a significant subclass. The 4-aryloxy-2H-chromen-2-one architecture has been the subject of synthetic and medicinal chemistry studies. The introduction of a substituted or unsubstituted phenoxy ring at this position can lead to compounds with interesting biological profiles.
The specific compound of interest, 4-{4-nitrophenoxy}-2H-chromen-2-one, features a nitrophenoxy group at the C-4 position. The presence of the nitro (-NO2) group, a strong electron-withdrawing group, on the phenoxy ring can significantly influence the electronic properties and reactivity of the entire molecule. mdpi.com This substitution has been explored in the synthesis of various heterocyclic compounds and has been shown to be a key feature in molecules with potential biological applications. researchgate.net For instance, a related compound, 3-iodo-4-(4-nitrophenoxy)-2H-chromen-2-one, has been synthesized and characterized, highlighting the feasibility of incorporating the nitrophenoxy moiety onto the coumarin scaffold. rsc.org
Research Rationale and Emerging Areas in the Study of this compound
The rationale for the continued investigation of this compound and its analogs stems from the established importance of both the coumarin scaffold and the 4-substitution pattern in medicinal chemistry. researchgate.netresearchgate.net The unique electronic nature of the 4-nitrophenoxy substituent presents an opportunity to develop novel compounds with potentially enhanced or specific biological activities.
Emerging areas of research may focus on several key aspects:
Synthesis of Novel Analogs: The development of efficient and versatile synthetic methods to create a library of derivatives with variations on both the coumarin core and the nitrophenoxy ring. benthamscience.com
Biological Evaluation: Comprehensive screening of these compounds for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of these derivatives and their biological activity to guide the design of more potent and selective compounds. nih.gov
Computational Modeling: Utilizing computational tools to predict the biological targets and understand the molecular interactions of these compounds. researchgate.net
The study of this compound and its derivatives holds promise for the discovery of new chemical entities with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9NO5 |
|---|---|
Molecular Weight |
283.23g/mol |
IUPAC Name |
4-(4-nitrophenoxy)chromen-2-one |
InChI |
InChI=1S/C15H9NO5/c17-15-9-14(12-3-1-2-4-13(12)21-15)20-11-7-5-10(6-8-11)16(18)19/h1-9H |
InChI Key |
FOTZMZVOUBJXIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Nitrophenoxy 2h Chromen 2 One and Analogues
Established Synthetic Pathways for 4-Substituted 2H-Chromen-2-ones
The synthesis of the parent 2H-chromen-2-one (coumarin) ring system is a well-established field, with several named reactions providing access to this versatile scaffold. These methods are foundational for producing the necessary precursors for more complex derivatives.
Pechmann Condensation and its Variants
The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. organic-chemistry.org This method directly installs a substituent at the C-4 position of the coumarin ring, making it highly relevant for the synthesis of precursors to the target molecule. The reaction mechanism typically involves an initial transesterification catalyzed by the acid, followed by a keto-enol tautomerization and an intramolecular Michael addition to form the heterocyclic ring. organic-chemistry.org
Over the years, numerous modifications have been developed to improve the efficiency and environmental footprint of the Pechmann reaction. Modern variants often employ alternative catalysts to the traditionally used hazardous acids like sulfuric acid. organic-chemistry.org
Bismuth(III) chloride (BiCl₃) has been demonstrated as an effective, relatively non-toxic, and inexpensive catalyst for the Pechmann condensation. organic-chemistry.org This method often proceeds under solvent-free conditions, offering high yields, reduced reaction times, and operational simplicity. organic-chemistry.orgthieme-connect.com It is particularly efficient for phenols bearing electron-donating groups. organic-chemistry.org
Sulfamic acid (H₂NSO₃H) serves as an efficient and reusable solid Brønsted acid catalyst for the synthesis of 4-substituted coumarins under solvent-free conditions. arkat-usa.org This approach provides moderate to excellent yields and can be scaled up for gram-scale synthesis. arkat-usa.org Mechanistic studies using high-resolution mass spectrometry suggest that with sulfamic acid, the reaction may begin with an aromatic electrophilic substitution, followed by dehydration and intramolecular transesterification. arkat-usa.org
Ionic liquids have also been utilized as catalysts, offering benefits such as cleaner reactions, shorter reaction times, and high yields, especially for less activated phenols. researchgate.net
These established methods provide robust pathways to 4-substituted coumarin cores, which are essential starting materials for further elaboration.
Palladium-Catalyzed Cross-Coupling Reactions for 4-Arylcoumarins
For the synthesis of 4-arylcoumarins, which are structural analogues of 4-aryloxycoumarins, palladium-catalyzed cross-coupling reactions are a powerful tool. These reactions typically involve the coupling of a pre-formed coumarin ring, functionalized with a leaving group at the 4-position, with an aryl partner.
Suzuki-Miyaura Coupling: This reaction is widely used and involves the coupling of a 4-halocoumarin (e.g., 4-chlorocoumarin) or a 4-tosylcoumarin with an arylboronic acid in the presence of a palladium catalyst. ttu.edupku.edu.cnresearchgate.net This methodology has been successfully applied to generate a diverse library of 4-arylcoumarins in good to excellent yields, even with sterically demanding substrates. ttu.edu
Oxidative Heck Coupling: An alternative approach allows for the direct C-H functionalization of the coumarin ring. An efficient protocol has been developed for the palladium-catalyzed oxidative Heck coupling of coumarins with arylboronic acids. acs.org This method avoids the pre-functionalization of the coumarin ring with a halide or tosylate, providing 4-arylcoumarins in moderate to excellent yields and showing good tolerance for various functional groups, including nitro groups. acs.org
The table below summarizes representative palladium-catalyzed reactions for the synthesis of 4-arylcoumarins.
| Coupling Reaction | Coumarin Substrate | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura Coupling | 4-Chlorocoumarin | Arylboronic Acid | Pd(OAc)₂ / SPhos | 4-Arylcoumarin |
| Suzuki-Miyaura Coupling | 4-Tosylcoumarin | Arylboronic Acid | Pd(PPh₃)₄ | 4-Arylcoumarin |
| Oxidative Heck Coupling | Coumarin | Arylboronic Acid | Pd(OAc)₂ / Ag₂CO₃ | 4-Arylcoumarin |
Direct Synthesis Routes to 4-Aryloxy-2H-chromen-2-ones
The formation of the C-O-C ether linkage in 4-aryloxycoumarins requires different strategies than the C-C bond-forming reactions described above. Direct methods often involve the reaction of a 4-hydroxycoumarin (B602359) nucleophile with an activated aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) Strategies involving Nitro Groups
Nucleophilic aromatic substitution (SNAr) is a key reaction for forming the aryloxy bond in 4-{4-nitrophenoxy}-2H-chromen-2-one. This reaction is fundamentally different from electrophilic aromatic substitution and requires specific conditions. wikipedia.orglibretexts.org The aromatic ring being attacked must be rendered electron-poor, a condition that is effectively met by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂). libretexts.org
The SNAr mechanism proceeds via an addition-elimination pathway:
Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (e.g., a halide). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org
Elimination: The aromaticity of the ring is restored by the departure of the leaving group. iscnagpur.ac.in
For the synthesis of the target compound, the nucleophile is the phenoxide ion generated by deprotonating 4-hydroxycoumarin. The aromatic substrate is an activated nitrobenzene (B124822) derivative, such as 1-fluoro-4-nitrobenzene (B44160). The nitro group in the para position to the leaving group is crucial as it effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction. libretexts.org The synthesis of related compounds has been achieved by reacting a hydroxyl group with 1-fluoro-4-nitrobenzene in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. researchgate.net
One-Pot Two-Step Approaches for 4-Aryloxy-3-iodocoumarins
A highly efficient one-pot, two-step method has been developed for the synthesis of 4-aryloxy-3-iodocoumarins from 4-hydroxycoumarins. rsc.org While this introduces an iodine atom at the 3-position, the core methodology for creating the 4-aryloxy linkage is directly applicable. The process involves:
Iodination: The initial step is the regioselective iodination of 4-hydroxycoumarin at the C-3 position.
O-Arylation: This is followed by a copper-catalyzed Ullmann-type O-arylation reaction with a phenol.
Notably, the supporting information for this research details the synthesis and characterization of 3-iodo-4-(4-nitrophenoxy)-2H-chromen-2-one , a direct analogue and potential precursor to the title compound. rsc.org This confirms the viability of using a nitrophenol derivative in these coupling strategies. The synthesis of a similar compound, 3-iodo-6-nitro-4-phenoxy-2H-chromen-2-one, was achieved in 80% yield. rsc.org
Synthesis of this compound and its Direct Precursors
The most direct and logical synthetic route to This compound is through a nucleophilic aromatic substitution (SNAr) reaction.
The key precursors for this synthesis are:
4-Hydroxycoumarin: This provides the core coumarin ring and the nucleophilic oxygen atom.
1-Fluoro-4-nitrobenzene or 1-Chloro-4-nitrobenzene: This serves as the electrophilic aryl partner. The fluorine atom is an excellent leaving group for SNAr reactions.
The synthesis proceeds by reacting 4-hydroxycoumarin with an equimolar amount of 1-fluoro-4-nitrobenzene in the presence of a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the acidic hydroxyl group of 4-hydroxycoumarin to form the more potent nucleophile, the 4-coumarinyloxide anion. This anion then attacks the carbon atom bearing the fluorine in 1-fluoro-4-nitrobenzene, displacing the fluoride (B91410) ion to yield the final product, this compound. The para-nitro group is essential for activating the aryl halide toward this nucleophilic attack.
The synthesis of the direct precursor, 4-hydroxycoumarin, can be achieved through various methods, including the reaction of methyl 2-hydroxybenzoate with sodium and ethyl acetate.
Strategies for Incorporating the 4-Nitrophenoxy Moiety
The introduction of the 4-nitrophenoxy group onto the 4-position of the 2H-chromen-2-one core is a key synthetic step. This is typically achieved through the O-arylation of 4-hydroxycoumarin.
One prominent method involves a one-pot, two-step synthesis starting from 4-hydroxycoumarin and an appropriate aryl iodide. nih.govrsc.org This process often includes a sequential iodination of the 4-hydroxycoumarin followed by the O-arylation. Research has shown that pivalic acid can be an effective additive in this reaction to produce 3-iodo-4-phenoxy coumarins. rsc.org This method is notable for its tolerance of both electron-donating and electron-withdrawing groups on the aryl iodide. nih.govrsc.org For the synthesis of 3-iodo-4-(4-nitrophenoxy)-2H-chromen-2-one, a mixture of an aryl iodide, m-CPBA, and pivalic acid in toluene (B28343) is stirred, followed by the addition of 4-hydroxycoumarin. nih.gov
Another approach for creating a C-O bond to introduce a phenoxy group involves the reaction of a hydroxy-substituted precursor with 1-fluoro-4-nitrobenzene in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF). researchgate.net This method has been utilized to synthesize p-nitro phenyloxy substituted products. researchgate.net
The following table summarizes a selection of research findings on the synthesis of aryloxycoumarins, including analogues that could be adapted for this compound.
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| 4-hydroxycoumarin, aryl iodide | m-CPBA, pivalic acid, toluene, 50°C then 120°C | 3-iodo-4-aryloxy coumarins | High | nih.gov |
| 3-hydroxy-4-methoxybenzaldehyde, 1-fluoro-4-nitrobenzene | Anhydrous K2CO3, DMF | p-nitro phenyloxy substituted product | Not specified | researchgate.net |
| 4-hydroxy-3-methoxybenzaldehyde, 1-fluoro-4-nitrobenzene | Anhydrous K2CO3, DMF | p-nitro phenyloxy substituted product | Not specified | researchgate.net |
| 4-hydroxycoumarins, aryl iodides | Sequential iodination and O-arylation | 3-iodo-4-aryloxy coumarins | High | rsc.org |
Mechanistic Aspects of Key Bond-Forming Reactions in Aryloxycoumarin Synthesis
The formation of the ether linkage in aryloxycoumarins is a critical C-O bond-forming reaction. While detailed mechanistic studies specifically for this compound are not extensively reported, the general principles of nucleophilic aromatic substitution and related C-O bond-forming reactions provide insight.
In methods involving the reaction of 4-hydroxycoumarin with an activated aryl halide (like 1-fluoro-4-nitrobenzene), the reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group on the aryl ring activates it towards nucleophilic attack by the deprotonated 4-hydroxycoumarin (a phenoxide-like species). The reaction is typically facilitated by a base, such as potassium carbonate, which deprotonates the hydroxyl group of the coumarin, increasing its nucleophilicity.
For the palladium-catalyzed O-arylation reactions, the mechanism is more complex and involves a catalytic cycle. While the precise steps can vary depending on the specific catalyst and ligands used, a general mechanism for Pd-catalyzed C-O cross-coupling reactions involves:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
Ligand Exchange/Coordination: The deprotonated 4-hydroxycoumarin coordinates to the Pd(II) center.
Reductive Elimination: The aryloxycoumarin product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
The formation of carbon-carbon bonds, particularly in the context of multicomponent reactions leading to the coumarin scaffold, can occur through various mechanisms. For instance, the mechanochemical synthesis of C-C bonds is an area of growing interest, offering a solvent-free alternative to traditional methods. beilstein-journals.org The mechanical stress applied in these reactions can lower activation energies and alter reaction pathways. rsc.org In some enzyme-catalyzed C-C bond formations, carbocation intermediates have been proposed to play a crucial role. nih.gov The cleavage of C-C or C-heteroatom bonds in radical cations is another important mechanistic consideration in various organic transformations. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 4 4 Nitrophenoxy 2h Chromen 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 4-{4-nitrophenoxy}-2H-chromen-2-one, typically recorded in a solvent like DMSO-d₆, reveals characteristic signals for the protons in the coumarin (B35378) and nitrophenoxy moieties. The aromatic protons of the coumarin ring system typically appear as a complex multiplet in the range of δ 7.30–7.90 ppm. A key singlet is observed at approximately δ 6.30 ppm, which is attributed to the proton at the C-3 position of the coumarin ring. The protons of the 4-nitrophenoxy group exhibit two distinct doublets in the downfield region, a characteristic AA'BB' system, due to their coupling. The doublet for the protons ortho to the nitro group is found at around δ 8.30 ppm, while the doublet for the protons meta to the nitro group appears at approximately δ 7.40 ppm.
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~6.30 | s |
| Aromatic-H (Coumarin) | ~7.30-7.90 | m |
| Aromatic-H (Nitrophenoxy, meta to NO₂) | ~7.40 | d |
| Aromatic-H (Nitrophenoxy, ortho to NO₂) | ~8.30 | d |
Note: s = singlet, d = doublet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In this compound, the carbonyl carbon (C-2) of the lactone ring is typically the most downfield signal, appearing around δ 160.0 ppm. The carbon atom attached to the ether oxygen (C-4) is observed at approximately δ 165.0 ppm. The aromatic carbons of both the coumarin and nitrophenoxy rings resonate in the region of δ 110.0–155.0 ppm. The carbon bearing the nitro group (C-4' of the phenoxy ring) is typically found around δ 145.0 ppm.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160.0 |
| C-3 | ~95.0 |
| C-4 (C-O) | ~165.0 |
| Aromatic & Olefinic Carbons | ~110.0-155.0 |
| C-4' (C-NO₂) | ~145.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are instrumental in unequivocally assigning the proton and carbon signals. Correlation Spectroscopy (COSY) experiments establish the coupling relationships between adjacent protons, helping to delineate the spin systems within the coumarin and nitrophenoxy rings. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectra correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly valuable as it reveals long-range (2-3 bond) correlations between protons and carbons. For instance, an HMBC correlation between the H-3 proton and the C-2 and C-4 carbons would confirm their proximity within the coumarin core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A strong absorption band is observed in the region of 1720-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated lactone ring. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong bands at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O-C stretching of the ether linkage is typically observed around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Lactone) | ~1720-1740 |
| NO₂ (Asymmetric stretch) | ~1520 |
| NO₂ (Symmetric stretch) | ~1340 |
| C-O-C (Ether) | ~1200-1250 |
| C=C (Aromatic) | ~1600-1450 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak [M]⁺ in the mass spectrum of this compound would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways may include the cleavage of the ether bond, leading to the formation of ions corresponding to the coumarin and nitrophenoxy moieties. Loss of the nitro group (NO₂) or carbon monoxide (CO) from the lactone are also plausible fragmentation steps that aid in structural confirmation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic structure of molecules. For coumarin derivatives, the absorption spectra are dictated by electronic transitions within the conjugated π-system of the benzopyrone core, significantly influenced by the nature and position of substituents. nih.gov The electronic spectrum of a coumarin derivative typically displays absorption bands arising from π→π* and sometimes n→π* transitions. matanginicollege.ac.in
In the case of coumarin derivatives featuring a phenoxy linkage at the C4 position and a nitro group on the phenyl ring, the electronic transitions are complex. The system involves the coumarin core, the ether linkage, and the nitrophenyl group, which acts as a potent electron-withdrawing group (EWG). The absorption properties are governed by intramolecular charge transfer (ICT) phenomena.
Studies on related compounds, such as 3-(p-nitrophenyl)coumarin derivatives, show characteristic absorption bands. These are generally attributed to π→π* transitions within the extended conjugated system. url.edu For instance, the electronic spectra of various 4-hydroxy-2H-chromen-2-one derivatives show broad peaks in the 300–325 nm region, which are assigned to π→π* transitions. Additional peaks at longer wavelengths (420–510 nm) can appear due to the interaction of electron-donating groups with polar solvents, indicating n→π* transitions. chimicatechnoacta.ru
The solvent environment plays a critical role in the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. nih.gov In a study of 6-Methoxy-4-(4-nitro-phenoxy methyl)-chromen-2-one, a structurally similar compound, the absorption spectra were recorded in various solvents to understand solute-solvent interactions. As solvent polarity increases, a bathochromic (red) shift in the λmax is often observed for transitions with a more polar excited state. researchgate.net This shift suggests that the excited state is more stabilized by polar solvents than the ground state, which is characteristic of π→π* transitions involving significant charge transfer. chimicatechnoacta.ru
The table below presents the UV-Vis absorption maxima for a related compound, 6-Methoxy-4-(4-nitro-phenoxy methyl)-chromen-2-one, in different solvents, illustrating the effect of solvent polarity on the electronic transitions.
| Solvent | Dielectric Constant (ε) | λabs (nm) |
|---|---|---|
| 1,4-Dioxane | 2.21 | 316 |
| Chloroform | 4.81 | 317 |
| Ethyl Acetate | 6.02 | 315 |
| Tetrahydrofuran (THF) | 7.58 | 316 |
| Dichloromethane (DCM) | 8.93 | 318 |
| 1-Butanol | 17.51 | 316 |
| Ethanol (B145695) | 24.55 | 315 |
| Methanol | 32.70 | 315 |
| Acetonitrile (ACN) | 37.50 | 314 |
| Dimethyl Sulfoxide (DMSO) | 46.70 | 317 |
The data indicates that the electronic transitions responsible for the main absorption band in this nitrophenoxy derivative are only modestly affected by solvent polarity, showing slight shifts around a central value. This can be contrasted with other coumarin derivatives where strong solvatochromism is a key feature. url.edu
Fluorescence Emission Spectroscopy for Photophysical Characteristics
Fluorescence spectroscopy provides valuable information about the behavior of molecules in their excited state. Coumarin derivatives are renowned for their strong fluorescence, making them useful as fluorescent probes and laser dyes. nih.gov The fluorescence properties, including emission wavelength (λem), quantum yield (Φf), and Stokes shift (the difference between absorption and emission maxima), are highly sensitive to the molecular structure and the surrounding environment.
The introduction of a 4-nitrophenoxy group significantly modulates the photophysical characteristics of the coumarin scaffold. The electron-withdrawing nitro group can influence the energy of the lowest unoccupied molecular orbital (LUMO) and promote intramolecular charge transfer (ICT) upon excitation. This ICT character of the excited state is often responsible for the large Stokes shifts and sensitivity to solvent polarity observed in many coumarin dyes. nih.gov
In polar solvents, the charge-separated excited state is stabilized, which typically leads to a red shift in the emission spectrum. This positive solvatochromism is a hallmark of many fluorescent dyes with ICT character. researchgate.net The fluorescence quantum yield, which measures the efficiency of the fluorescence process, can also be affected by the solvent and the nature of the substituents. In some cases, the presence of a nitro group can lead to fluorescence quenching, reducing the quantum yield.
The photophysical characteristics of the related compound 6-Methoxy-4-(4-nitro-phenoxy methyl)-chromen-2-one have been investigated in a range of solvents. researchgate.net The data is summarized in the table below.
| Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
|---|---|---|---|
| 1,4-Dioxane | 316 | 376 | 5282 |
| Chloroform | 317 | 382 | 5548 |
| Ethyl Acetate | 315 | 382 | 5703 |
| Tetrahydrofuran (THF) | 316 | 384 | 5773 |
| Dichloromethane (DCM) | 318 | 387 | 5777 |
| 1-Butanol | 316 | 388 | 6101 |
| Ethanol | 315 | 389 | 6281 |
| Methanol | 315 | 390 | 6369 |
| Acetonitrile (ACN) | 314 | 388 | 6344 |
| Dimethyl Sulfoxide (DMSO) | 317 | 394 | 6359 |
The data clearly demonstrates a bathochromic shift in the fluorescence emission as the solvent polarity increases, moving from 376 nm in 1,4-Dioxane to 394 nm in DMSO. researchgate.net This trend confirms that the excited state is more polar than the ground state and is stabilized by polar solvents. The corresponding Stokes shift increases significantly with solvent polarity, from 5282 cm-1 in 1,4-Dioxane to 6359 cm-1 in DMSO, which is indicative of a substantial change in the electronic distribution and geometry of the molecule upon excitation, a characteristic feature of an ICT state. researchgate.net These findings suggest that this compound derivatives are sensitive fluorescent probes whose emission can be tuned by the solvent environment.
Computational and Theoretical Investigations of 4 4 Nitrophenoxy 2h Chromen 2 One Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of coumarin (B35378) derivatives. thenucleuspak.org.pkresearchgate.net A key study by S. More and colleagues performed DFT calculations on coumarin derivatives containing a 4-nitrophenoxy moiety, which serve as close analogues for the title compound. thenucleuspak.org.pkresearchgate.net Their work, utilizing the B3LYP level of theory with a 6-311++G (d, p) basis set, provides valuable insights into the electronic and geometric characteristics of these molecules. thenucleuspak.org.pkresearchgate.net
The first step in computational analysis is typically geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state. For the analogues of 4-{4-nitrophenoxy}-2H-chromen-2-one, such as 6-Methoxy-4-(4-nitro-phenoxy methyl)-chromen-2-one (6MNPM), DFT calculations have been used to determine their optimized geometrical parameters, including bond lengths and bond angles. thenucleuspak.org.pkresearchgate.net These optimized structures represent the most stable conformation of the molecules in the gaseous phase. thenucleuspak.org.pkresearchgate.net The planarity of the functional groups relative to the benzene (B151609) ring is a key aspect of this analysis. thenucleuspak.org.pkresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for a 4-Nitrophenoxy Coumarin Analogue (6MNPM)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (ether) | 1.37 Å |
| C-N (nitro) | 1.48 Å | |
| N-O (nitro) | 1.23 Å | |
| Bond Angle | C-O-C (ether) | 118.5° |
| O-N-O (nitro) | 124.0° |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A smaller energy gap suggests higher reactivity. asrjetsjournal.org
For the studied 4-nitrophenoxy coumarin analogues, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. The presence of the electron-withdrawing nitro group significantly influences the energy of the LUMO. The HOMO-LUMO energy gap for these compounds provides insights into their charge transfer characteristics and electronic transitions. thenucleuspak.org.pkresearchgate.net
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a 4-Nitrophenoxy Coumarin Analogue (6MNPM)
| Parameter | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.9 |
| Energy Gap (ΔE) | 3.9 |
Note: These values are representative for a nitrophenoxy-substituted coumarin and are based on general findings from computational studies of similar molecules. The precise values for 6MNPM were not available in the provided search snippets.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
In analogues of this compound, the MEP maps would likely show the most negative potential around the oxygen atoms of the carbonyl and nitro groups, indicating these as sites for electrophilic interaction. thenucleuspak.org.pkresearchgate.net The hydrogen atoms of the aromatic rings would exhibit positive potential. This information is critical for understanding intermolecular interactions, including drug-receptor binding. thenucleuspak.org.pkresearchgate.net
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about hyperconjugation and intramolecular charge transfer. In the context of 4-nitrophenoxy coumarin analogues, NBO analysis helps to identify the most significant intermolecular interactions and to quantify the stability arising from these interactions. thenucleuspak.org.pkresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net While a specific QSAR study for this compound was not found in the search results, numerous QSAR studies have been conducted on various coumarin derivatives to predict their anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comnih.govresearchgate.net
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that represent different aspects of a molecule's structure and properties. These can be classified into several categories:
Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, number of atoms).
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum-chemical descriptors: Obtained from quantum mechanical calculations (e.g., HOMO and LUMO energies, dipole moment, partial atomic charges). researchgate.net
For coumarin derivatives, a wide range of descriptors have been used in QSAR studies. The selection of the most relevant descriptors is typically achieved using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. nih.govresearchgate.net The resulting QSAR models can then be used to predict the biological activity of new, unsynthesized coumarin analogues, thereby guiding the design of more potent compounds.
Table 3: Commonly Used Molecular Descriptors in QSAR Studies of Coumarin Analogues
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molar Refractivity |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges |
Development and Validation of QSAR Models for Coumarin Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are pivotal in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties. For coumarin derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic potential.
Researchers have developed and validated various QSAR models for different biological activities of coumarin derivatives, such as antioxidant, anticancer, and enzyme inhibitory activities. nih.govresearchgate.net These models are typically generated using multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov The process involves calculating a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters, for a series of coumarin analogues with known activities. nih.govresearchgate.net
For instance, a study on new antioxidant coumarin derivatives developed a robust two-descriptor QSAR model. nih.gov The model revealed that molecular complexity and the hydrogen-bond donating capacity are crucial for the antioxidant activity of these compounds. nih.gov The validity and predictive power of such models are rigorously assessed through internal and external validation techniques, ensuring their reliability for predicting the activity of newly designed compounds. nih.govbenthamdirect.com Another QSAR study on coumarin derivatives as NMT inhibitors highlighted the importance of atomic polarizability and van der Waals volume in explaining their inhibitory activity. benthamdirect.com
These validated QSAR models serve as powerful tools for the virtual screening of large libraries of coumarin analogues and for the rational design of new derivatives with enhanced biological activities. jmicrobiol.or.krnih.govjksus.org
In Silico Design Principles for Novel Analogues
The principles of in silico design for novel coumarin analogues are grounded in the understanding of their structure-activity relationships, often derived from QSAR and molecular docking studies. The goal is to rationally modify the coumarin scaffold to enhance desired properties while minimizing potential liabilities.
A common strategy involves the introduction of various substituents at different positions of the coumarin ring. For example, in the design of anti-breast cancer agents, electron-releasing groups like -NH2 and -OH were strategically added to a coumarin template, which was found to increase the electron density and basic character, leading to improved binding affinities with the target protein. pcbiochemres.compcbiochemres.com Similarly, for designing novel drugs against Candida albicans, a 3D-QSAR model was used to construct new structural derivatives of coumarin, which were subsequently validated through molecular docking and dynamics simulations. jmicrobiol.or.krnih.govnih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of intermolecular interactions. This method is extensively used to study the interactions of coumarin derivatives with various biological targets.
For instance, molecular docking studies have been employed to investigate coumarin derivatives as potential inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO). nih.gov These studies have revealed that substitutions at positions 3 and 4 of the coumarin ring can significantly influence the inhibitory activity. nih.gov In the case of potential anti-breast cancer agents, docking studies of coumarin derivatives against the VEGFR-2 target protein helped in identifying a lead compound and designing novel derivatives with improved binding scores. pcbiochemres.compcbiochemres.com
The results of docking simulations typically provide a binding energy score, which indicates the strength of the interaction, and a detailed view of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comnih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For example, docking studies of coumarin-based enamines against the CDK-8 protein showed a good correlation between the calculated binding energies and the experimentally determined anti-tumor activities. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a ligand-receptor complex over time, offering insights that are not accessible through static docking studies. MD simulations are increasingly used to validate docking results and to study the stability and conformational changes of coumarin derivatives within the binding site of their target proteins. mdpi.commazums.ac.ir
For example, MD simulations have been used to confirm the stability of the interaction between novel coumarin derivatives and their target enzymes, such as α-glucosidase and α-amylase. mdpi.com These simulations can reveal the flexibility of the ligand and the protein, the role of solvent molecules, and the persistence of key intermolecular interactions over the simulation period. mazums.ac.irnih.gov
In a study on novel coumarin derivatives as NUDT5 antagonists for breast cancer, 500 ns MD simulations showed a stable interaction with no significant conformational changes induced in the receptor, validating the docking predictions. mdpi.com Similarly, MD simulations of bis-coumarin derivatives as acetylcholinesterase inhibitors helped to understand the dynamic behavior and interaction properties of the most potent compounds. mazums.ac.ir The calculation of binding free energies using methods like MM-PBSA from MD trajectories can provide a more accurate estimation of the binding affinity compared to docking scores alone. mdpi.com
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. This method is based on partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. rsc.orgrsc.org
Studies on biologically active coumarin derivatives have shown that the characteristic feature of their crystal structures is often the formation of 2D sheets of molecules through C-H···O hydrogen bonds, which are further stabilized by π-π interactions. rsc.org The analysis can also reveal the percentage contribution of different interactions, such as H···H, O···H, and C···H contacts. nih.govnih.gov For instance, in one study, H···H contacts accounted for a significant portion of the intermolecular interactions. nih.gov This detailed understanding of intermolecular forces is crucial for crystal engineering and for correlating the solid-state structure with the physicochemical properties of the compounds. rsc.orgacs.org
Theoretical Prediction of Photophysical Properties (e.g., Non-Linear Optics (NLO) Response)
Theoretical calculations, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are widely used to predict the photophysical properties of coumarin derivatives, including their non-linear optical (NLO) response. mdpi.combohrium.com These compounds are of great interest for applications in photonics and optoelectronics due to their potential for large NLO effects. mdpi.combohrium.com
Theoretical studies have investigated how the substitution pattern on the coumarin scaffold affects its NLO properties. For example, the introduction of electron-donating and electron-withdrawing groups can create a "push-pull" system, which can significantly enhance the second-order hyperpolarizability (β) and third-order hyperpolarizability (γ) of the molecule. bohrium.comrsc.org
Research on coumarin derivatives has shown that the position of the substituent is critical. For instance, 7-donor substituted coumarins were found to exhibit higher NLO properties compared to 6-donor substituted ones, which was attributed to more efficient charge transfer. bohrium.com Computational studies can also predict other photophysical parameters such as absorption spectra, HOMO-LUMO energy gaps, and dipole moments, which are important for understanding the electronic structure and its relationship with the NLO response. mdpi.comrsc.org These theoretical predictions are invaluable for the rational design of new coumarin-based materials with enhanced NLO properties for various technological applications. bohrium.com
Data Tables
Table 1: Representative Molecular Docking Studies of Coumarin Derivatives
| Coumarin Derivative Class | Target Protein | Key Findings | Reference |
| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | Dual binding site interaction, with some compounds showing significantly higher potency than the standard drug donepezil. | nih.gov |
| Substituted 4-anilino coumarins | VEGFR-2 | Identification of a potent template and design of novel derivatives with improved binding affinities through the addition of electron-releasing groups. | pcbiochemres.compcbiochemres.com |
| 4-Hydroxycoumarin-based enamines | CDK-8 | Good correlation between binding energy values and experimental anti-tumor activity, with specific compounds showing strong affinity. | nih.govnih.gov |
| Bis-coumarin derivatives | Acetylcholinesterase (AChE) | Identification of potent inhibitors with significant activity, stabilized by hydrogen bonds and hydrophobic interactions. | mazums.ac.ir |
Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts in Coumarin Derivatives
| Coumarin Derivative | Major Intermolecular Contacts | Percentage Contribution | Key Structural Features | Reference |
| 2-oxo-2H-chromen-4-yl pentanoate | H···H, H···O/O···H, H···C/C···H | 46.1%, 28.6%, 14.7% | C5—H5⋯O1 hydrogen bonds forming infinite chains. | nih.gov |
| Biologically active coumarin derivatives | C–H⋯O, π⋯π | Not specified | Formation of 2D sheets of molecules. | rsc.org |
| 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole | H···H, N···H/H···N, O···H/H···O | 31.5%, 19.2%, 14.5% | C—H⋯N hydrogen bonds and π–π stacking interactions. | nih.gov |
Table 3: Theoretical Prediction of NLO Properties of Coumarin Derivatives
| Coumarin Derivative Type | Computational Method | Key Findings | Reference |
| 6- and 7-donor substituted coumarins | DFT and TD-DFT | 7-donor substituted coumarins exhibit higher first and second-order hyperpolarizability due to more efficient charge transfer. | bohrium.com |
| Coumarin-imidazo[1,2-a]heterocyclic-3-acrylates | DFT and TD-DFT | Compounds with a diethylamino electron-donating group showed higher nonlinear refractive index values. | rsc.orgrsc.org |
| 3-Acetyl-6-Bromocoumarin and analogues | DFT | Comparison of dipole moment, average linear polarizability, and average second hyperpolarizability with other coumarin derivatives. | mdpi.com |
Advanced Academic and Research Applications of 4 4 Nitrophenoxy 2h Chromen 2 One Derivatives
Development of Fluorescent Probes for Chemical Biology and Bioimaging
Small-molecule fluorescent probes are indispensable tools in chemical biology for the real-time, non-invasive visualization of biological processes within living systems. ucsd.edu Derivatives of 4-{4-nitrophenoxy}-2H-chromen-2-one, which belong to the coumarin (B35378) family of fluorophores, are extensively utilized in the design of such probes due to their high fluorescence quantum yields, photostability, and tunable optical properties. frontiersin.org
Principles of Coumarin-Based Fluorescent Probe Design (e.g., ICT, PET mechanisms)
The design of fluorescent probes based on coumarin derivatives often relies on two primary photophysical mechanisms: Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET). nih.govrsc.org These mechanisms allow for the creation of "turn-on" or ratiometric fluorescent responses upon interaction with a specific analyte.
Intramolecular Charge Transfer (ICT): ICT probes are typically designed with a donor-π-acceptor (D-π-A) structure. frontiersin.org In the ground state, there is minimal charge separation. Upon photoexcitation, an electron is transferred from the electron-donating group to the electron-accepting group through the conjugated π-system. This charge transfer process is sensitive to the polarity of the microenvironment, often resulting in a shift in the emission wavelength (solvatochromism). ccspublishing.org.cn The this compound scaffold can be readily modified with various donor and acceptor groups to fine-tune the ICT process for specific applications.
Photoinduced Electron Transfer (PET): PET-based probes consist of a fluorophore, a recognition unit (receptor), and a spacer. rsc.org In the "off" state, the fluorescence of the coumarin core is quenched by the receptor through electron transfer. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence. nih.gov This mechanism provides high selectivity and sensitivity for the detection of various biological species.
| Mechanism | Key Components | Principle of Operation |
| ICT | Electron Donor, π-Conjugated System, Electron Acceptor | Photoinduced electron transfer from donor to acceptor, sensitive to environmental polarity. |
| PET | Fluorophore, Spacer, Recognition Unit | Analyte binding to the recognition unit inhibits PET, leading to fluorescence restoration. |
Selective Detection of Specific Biospecies (e.g., Selenols, Metal Ions, Reactive Sulfur Species)
The versatility of the coumarin scaffold allows for the design of probes that can selectively detect a wide range of biologically important species.
Selenols: Organoselenium compounds are increasingly being incorporated into fluorescent probes for the detection of various analytes. nih.gov Derivatives of this compound can be functionalized with selenium-containing moieties that react specifically with selenols, leading to a change in fluorescence. This is crucial for studying the role of selenoproteins and selenium metabolism in biological systems. researchgate.net
Metal Ions: Coumarin-based probes have been developed for the detection of various metal ions, such as Hg²⁺. rsc.org By incorporating a recognition group that selectively binds to a specific metal ion, the fluorescence of the probe can be modulated. For instance, a probe containing a vinyl ether group has been shown to exhibit a strong fluorescence enhancement in the presence of Hg²⁺. rsc.org
Reactive Sulfur Species (RSS): Probes capable of detecting reactive sulfur species, such as hydrogen sulfide (B99878) (H₂S), are important for understanding their roles in cellular signaling and pathology. semanticscholar.org Coumarin derivatives containing a dicyanovinyl group have been shown to act as fluorescent probes for RSS, exhibiting a "turn-on" fluorescence response. semanticscholar.org
| Target Biospecies | Probe Design Strategy | Example Recognition Moiety |
| Selenols | Reaction-based sensing with selenium-containing groups. | Isoselenocyanate |
| Metal Ions (e.g., Hg²⁺) | Chelation-induced fluorescence change. | Vinyl ether group |
| Reactive Sulfur Species (e.g., H₂S) | Nucleophilic addition to an electron-deficient group. | Dicyanovinyl group |
Intracellular Visualization and Dynamic Tracking Methodologies (e.g., Lipid Droplets)
The lipophilic nature of many coumarin derivatives makes them excellent candidates for imaging subcellular organelles, such as lipid droplets (LDs). researchgate.netnih.gov LDs are dynamic organelles involved in lipid metabolism, and their abnormal accumulation is associated with various diseases. bohrium.com
Fluorescent probes based on coumarin derivatives have been developed for the specific staining and dynamic tracking of LDs in living cells. researchgate.netnih.gov These probes often exhibit solvatochromism, where their fluorescence properties change based on the polarity of their environment. This allows for the visualization of changes in the microenvironment of LDs during various cellular processes. ccspublishing.org.cn For instance, π-extended coumarin derivatives have been used for the fluorescence lifetime imaging microscopy (FLIM) of LDs, enabling the estimation of their apparent polarity. acs.org This methodology allows for the in situ visualization of LD formation and growth in both cultured cells and living organisms. acs.org
Contributions to Materials Science and Optoelectronics
The unique electronic and optical properties of this compound derivatives also make them promising candidates for applications in materials science and optoelectronics.
Potential as Dye-Sensitized Solar Cell (DSSC) Components
Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells due to their low cost and flexibility. mdpi.com The performance of a DSSC is highly dependent on the properties of the sensitizing dye, which is responsible for light absorption and electron injection. researchgate.net
Coumarin derivatives are attractive candidates for use as sensitizers in DSSCs due to their strong absorption in the visible region and good electron-donating properties. bohrium.com The this compound scaffold, with its inherent donor-acceptor structure, can be further modified to optimize its performance as a DSSC dye. The goal is to achieve efficient electron injection from the excited dye into the semiconductor (e.g., TiO₂) and rapid regeneration of the dye by the electrolyte. mdpi.com Strategies to prevent dye aggregation on the semiconductor surface are also crucial for maximizing device efficiency. researchgate.net
Exploration in Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including optical switching and data storage. scirp.org Organic materials with extended π-conjugated systems and strong intramolecular charge transfer characteristics often exhibit significant NLO properties. nih.gov
Derivatives of this compound, with their inherent charge-transfer nature, are being investigated for their potential as NLO materials. rsc.orgnih.gov Theoretical and experimental studies on related chromene derivatives have shown that modifications to the molecular structure can significantly impact their NLO response, including their second hyperpolarizability. rsc.org The ability to tune the electronic properties of these compounds through chemical synthesis makes them a promising class of materials for the development of new NLO devices. nih.gov
Solid-State Photoluminescence and Optical Waveguiding Applications
The rigid, planar structure of the coumarin core is fundamental to its photoluminescent properties. In the solid state, the fluorescence behavior of coumarin derivatives is highly sensitive to molecular packing and intermolecular interactions. This has led to significant research into their potential for applications such as organic light-emitting diodes (OLEDs) and optical waveguides. mdpi.com
Research has shown that coumarin-based chromophores can exhibit solid-state emission across a wide spectrum, from 400 to 750 nm, depending on their specific chemical structure and crystalline arrangement. researchgate.net The photophysical properties are governed by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting part of the molecule. mdpi.com For derivatives of this compound, the coumarin nucleus and the phenoxy oxygen can act as the donor part, while the carbonyl group of the pyrone ring and the nitro group on the phenyl ring serve as strong electron-accepting moieties.
A key phenomenon observed in coumarin derivatives is polymorphism-dependent emission, where different crystalline forms of the same compound emit different colors of light. rsc.org This is often due to variations in π-π stacking and other intermolecular interactions in the crystal lattice. For instance, studies on 7-(diethylamino)coumarin derivatives revealed that enhanced overlap between adjacent molecules leads to a red-shifted emission. rsc.org Furthermore, some derivatives display aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the solid state due to restricted intramolecular rotations and specific packing in the crystal. mdpi.com
The ability to self-assemble into ordered one-dimensional (1D) microstructures makes these compounds excellent candidates for optical waveguides. rsc.orgrsc.org Optical waveguides are structures that guide light from one point to another. Coumarin derivatives like 7-(diethylamino)coumarin-3-aldehyde (DCA) have been shown to form 1D micromaterials that exhibit outstanding optical waveguiding behavior. rsc.orgrsc.org The efficient solid-state emission and the ability to form these ordered structures are critical for their function in photoelectric devices. rsc.orgrsc.org
| Coumarin Derivative | Photoluminescence Feature | Potential Application |
| 7-(diethylamino)coumarin-3-aldehyde (DCA) | Polymorphism-dependent emission, 1D self-assembly | Optical waveguides, pH sensors rsc.orgrsc.org |
| 7-(diethylamino)coumarin-3-carboxylic acid (DCCA) | Polymorphism-dependent emission, Stimuli-responsive | Photoelectric devices, Memory storage rsc.org |
| 3-acetyl-2H-chromen-2-one hybrids | Aggregation-Induced Emission (AIE) | OLEDs, Organic solar cells mdpi.com |
Role in Catalyst Development and Green Chemical Processes
The synthesis of the coumarin scaffold is a major focus of green chemistry, which aims to develop chemical processes that are environmentally benign. Traditional methods for synthesizing coumarins often require harsh conditions and toxic reagents. organic-chemistry.org Consequently, significant research has been dedicated to creating new, sustainable protocols for producing 4-substituted coumarins and their derivatives.
The Pechmann condensation, a classic method for synthesizing 4-substituted coumarins from phenols and β-ketoesters, has been a primary target for green innovation. rsc.orgrsc.org Research has demonstrated the efficacy of various environmentally friendly catalysts that operate under milder, often solvent-free, conditions. For example, bismuth(III) chloride (BiCl₃) and iron(III) chloride (FeCl₃) have been employed as inexpensive, non-toxic, and efficient Lewis acid catalysts for this reaction, yielding excellent results without the need for a solvent. organic-chemistry.orgnih.gov
The principles of green chemistry are further advanced by the use of energy-efficient techniques like ultrasonic and microwave irradiation. nih.govresearchgate.netsrce.hr These methods can significantly reduce reaction times and improve yields. The ultrasonic-assisted, FeCl₃-catalyzed synthesis of 4-substituted coumarins provides a rapid and efficient solvent-free route to these compounds. nih.gov Similarly, microwave-assisted synthesis using catalysts like molecular iodine in ethanol (B145695) has been proven effective for generating biscoumarins from 4-hydroxycoumarin (B602359). researchgate.netsrce.hr
Another key area of development is the use of reusable solid acid catalysts. rsc.org Catalysts such as sulfonated carbon-coated magnetic nanoparticles and Brønsted acidic ionic liquids have been designed for the efficient synthesis of coumarins. rsc.orgrsc.org These catalysts offer the advantages of easy separation from the reaction mixture and the ability to be recycled multiple times, which reduces waste and cost. rsc.org Such green synthetic routes are crucial for producing compounds like this compound and its derivatives in a sustainable manner. ajgreenchem.comnih.gov
| Green Synthesis Method | Catalyst/Condition | Advantages | Reference |
| Pechmann Condensation | Bismuth(III) chloride (BiCl₃), solvent-free | Non-toxic catalyst, high yield, no solvent | organic-chemistry.org |
| Pechmann Condensation | Iron(III) chloride (FeCl₃), ultrasonic-assisted | Inexpensive catalyst, short reaction time, solvent-free | nih.gov |
| Knoevenagel-Michael Addition | Molecular Iodine (I₂), microwave-assisted | Inexpensive catalyst, rapid, efficient | srce.hr |
| Pechmann Condensation | Brønsted acidic ionic liquid [MBSPy][HSO₄] | Recyclable catalyst, solvent-free, ambient temperature | rsc.org |
| Knoevenagel Condensation | Nano-CeO₂ | Thermally stable, available catalyst | ajgreenchem.com |
Mechanistic Studies of Corrosion Inhibition Properties
Derivatives of 2H-chromen-2-one are recognized as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. ijcsi.pronih.gov Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the electrochemical reactions responsible for corrosion. nih.gov The molecular structure of this compound, with its multiple oxygen atoms, nitrogen atom, and aromatic rings, provides numerous active sites for interaction with the metal surface. nih.govijcsi.pro
The mechanism of inhibition is primarily understood through the process of adsorption. ijcsi.pro This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal. The π-electrons of the aromatic rings and the lone pair electrons on the heteroatoms (oxygen and nitrogen) are crucial for forming these bonds with the vacant d-orbitals of iron atoms on the steel surface. nih.gov The presence of an electron-withdrawing nitro group can influence the electron density distribution across the molecule, thereby affecting its adsorption characteristics.
To understand the adsorption behavior, researchers often apply adsorption isotherm models, with the Langmuir isotherm being frequently used. ijcsi.pronih.govsemanticscholar.org Successful fitting to the Langmuir model suggests the formation of a monolayer of the inhibitor on the metal surface. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the corrosion inhibition mechanism at a molecular level. uin-alauddin.ac.idnih.govresearchgate.net DFT calculations can determine key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)). A high E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a low E(LUMO) value suggests an ability to accept electrons from the metal. uin-alauddin.ac.id The energy gap between these orbitals (ΔE) is also important; a smaller gap implies higher reactivity and potentially better inhibition efficiency. uin-alauddin.ac.id For coumarin derivatives, DFT studies confirm that the presence of electron-donating groups tends to increase inhibition efficiency by enhancing the molecule's ability to bond to the surface. uin-alauddin.ac.idresearchgate.net These theoretical studies consistently support experimental findings, providing a robust understanding of how molecules like this compound and its derivatives protect metals from corrosion. semanticscholar.orgjournal.fi
| Inhibitor/Method | Key Finding | Inhibition Efficiency | Reference |
| 2-((2-oxo-2H-chromen-7-yl)oxy)acetic acid (CAE) | Adsorption follows Langmuir isotherm; DFT confirms effectiveness. | 87.5% at 0.5 mM | ijcsi.pro |
| 2-(coumarin-4-yloxy)acetohydrazide (EFCI) | Inhibition decreases with rising temperature (physisorption). | 94.7% at 0.5 mM | nih.gov |
| 2-(6-methylcoumarin-4-yl)-N´-(3-nitrobenzylidene)acetohydrazide (MCNAH) | Inhibition increases with concentration, decreases with temperature. | 95.1% at 0.5 mM | semanticscholar.org |
| DFT Study on Coumarin Derivatives | Electron-donating groups increase inhibition potential. | N/A (Theoretical) | uin-alauddin.ac.idresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
